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1-Octen-3-yl butyrate

Flavor Science Sensory Analysis Volatile Organic Compounds

1-Octen-3-yl butyrate (CAS 16491-54-6) is a fatty acid ester formed by the condensation of butyric acid and 1-octen-3-ol. It is a colorless to pale yellow liquid recognized by the U.S.

Molecular Formula C12H22O2
Molecular Weight 198.3 g/mol
CAS No. 16491-54-6
Cat. No. B091785
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Octen-3-yl butyrate
CAS16491-54-6
Molecular FormulaC12H22O2
Molecular Weight198.3 g/mol
Structural Identifiers
SMILESCCCCCC(C=C)OC(=O)CCC
InChIInChI=1S/C12H22O2/c1-4-7-8-10-11(6-3)14-12(13)9-5-2/h6,11H,3-5,7-10H2,1-2H3
InChIKeyLZWFXVJBIZIHCH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityInsoluble in water;  soluble in oils;  slightly soluble in propylene glycol
Soluble (in ethanol)
Practically insoluble to insoluble in wate

Structure & Identifiers


Interactive Chemical Structure Model





1-Octen-3-yl Butyrate (CAS 16491-54-6): Technical Procurement & Baseline Characterization


1-Octen-3-yl butyrate (CAS 16491-54-6) is a fatty acid ester formed by the condensation of butyric acid and 1-octen-3-ol [1]. It is a colorless to pale yellow liquid recognized by the U.S. FDA as a synthetic food flavoring substance and assigned FEMA GRAS number 3612 [2]. Its molecular formula is C12H22O2 with a molecular weight of 198.30 g/mol, and it exhibits a characteristic sensory profile combining mushroom, buttery, and fruity notes .

Critical Differentiation: Why 1-Octen-3-yl Butyrate Cannot Be Substituted by Generic Analogs


Within flavor and fragrance formulation, the class of C8 mushroom alcohols and their esters cannot be freely interchanged. Simple substitution of 1-octen-3-yl butyrate with 1-octen-3-ol or 1-octen-3-yl acetate leads to marked deviations in sensory potency (odor threshold), physicochemical behavior (logP-driven release kinetics), and functional longevity (substantivity) [1]. These differences manifest as altered headspace concentrations over time in finished products, directly impacting consumer perception and product stability. The quantitative comparisons in Section 3 confirm that 1-octen-3-yl butyrate occupies a distinct performance niche defined by lower volatility and higher hydrophobicity relative to its closest in-class alternatives [2].

Product-Specific Quantitative Evidence: 1-Octen-3-yl Butyrate (16491-54-6) vs. Key Comparators


Odor Threshold Comparison: 1-Octen-3-yl Butyrate vs. 1-Octen-3-ol

1-Octen-3-yl butyrate exhibits an odor detection threshold of 22 ppb in water, as reported in consolidated flavor databases . In contrast, its parent alcohol, 1-octen-3-ol, demonstrates a markedly lower threshold, reported at 1.5 ppb [1]. This represents a 14.7-fold difference in olfactory sensitivity.

Flavor Science Sensory Analysis Volatile Organic Compounds

Hydrophobicity (logP) Comparison: 1-Octen-3-yl Butyrate vs. 1-Octen-3-yl Acetate

The octanol-water partition coefficient (logP) dictates the partitioning of flavor compounds between aqueous and lipid phases in complex food matrices. 1-Octen-3-yl butyrate has a reported logP of 4.53 , whereas its acetate analog, 1-octen-3-yl acetate, has an estimated logP of 3.47 .

Physical Chemistry Formulation Science Partitioning Behavior

Volatility and Retention: Boiling Point Comparison with 1-Octen-3-yl Acetate

1-Octen-3-yl butyrate has a reported boiling point of 225–229 °C at 760 mmHg . In comparison, the acetate analog 1-octen-3-yl acetate exhibits a significantly lower boiling point of 80 °C at 15 mmHg , corresponding to an estimated atmospheric boiling point near 200 °C.

Volatility Thermal Stability Process Flavoring

Optimal Application Scenarios: Where 1-Octen-3-yl Butyrate (16491-54-6) Delivers Verified Differential Value


High-Fat and Oil-Based Savory Flavor Formulations

The 4.53 logP value of 1-octen-3-yl butyrate drives preferential partitioning into lipid phases. This property makes it particularly well-suited for use in oil-based flavor systems, compounded savory flavors for snack seasonings, and processed cheese or butter analogs where uniform distribution and sustained release from a fatty matrix are paramount. It provides a consistent, non-volatile mushroom-butter background note that resists rapid flash-off during frying or baking .

Precision Dosage in Delicate Mushroom and Umami Blends

With an odor detection threshold of 22 ppb , 1-octen-3-yl butyrate allows formulators to achieve a recognizable mushroom and earthy character without the aggressive, fungal sharpness that often accompanies lower-threshold compounds like 1-octen-3-ol (1.5 ppb) . This enables more precise and forgiving dosing in complex flavor blends, reducing the risk of sensory off-notes in finished consumer products such as soups, sauces, and gravies .

Thermally Processed Foods Requiring High Flavor Retention

The boiling point of 225–229 °C for 1-octen-3-yl butyrate is significantly higher than that of its acetate analog . This thermal stability translates to lower evaporative losses during high-temperature unit operations such as extrusion, retorting, or baking. Industrial users can anticipate better survivability of the target flavor note from the raw ingredient stage through to the final packaged food product, offering a distinct advantage in process flavoring applications .

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